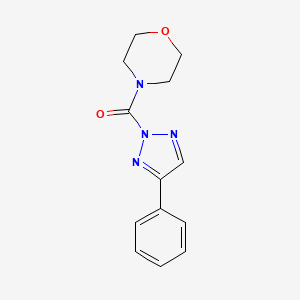
9,9'-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) is a complex organic compound that features a quinoxaline core flanked by carbazole units. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in organic electronics and optoelectronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine derivative with a diketone.
Attachment of Carbazole Units: The carbazole units are then attached to the quinoxaline core via a palladium-catalyzed C-N coupling reaction, often using carbazole and a suitable halogenated quinoxaline derivative as starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the carbazole units, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized quinoxaline and carbazole derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Optoelectronics: Employed in the development of photovoltaic cells and other optoelectronic devices.
Chemical Sensors: Utilized in the fabrication of chemical sensors due to its sensitivity to various analytes.
Mecanismo De Acción
The compound exerts its effects primarily through its electronic properties. The quinoxaline core and carbazole units facilitate efficient charge transport and light emission. The molecular targets include various electronic components in devices, where the compound acts as a charge transport material or light-emitting layer .
Comparación Con Compuestos Similares
Similar Compounds
- 9,9’-((6-(9H-Carbazol-9-yl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 2,6-Bis(9H-carbazol-9-yl)pyridine
Uniqueness
Compared to similar compounds, 9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) offers a unique combination of a quinoxaline core and carbazole units, providing superior electronic properties and stability. This makes it particularly valuable in high-performance optoelectronic applications.
Propiedades
Fórmula molecular |
C56H35N5 |
|---|---|
Peso molecular |
777.9 g/mol |
Nombre IUPAC |
9-[2,3-bis(4-carbazol-9-ylphenyl)quinoxalin-6-yl]carbazole |
InChI |
InChI=1S/C56H35N5/c1-7-19-49-41(13-1)42-14-2-8-20-50(42)59(49)38-29-25-36(26-30-38)55-56(37-27-31-39(32-28-37)60-51-21-9-3-15-43(51)44-16-4-10-22-52(44)60)58-48-35-40(33-34-47(48)57-55)61-53-23-11-5-17-45(53)46-18-6-12-24-54(46)61/h1-35H |
Clave InChI |
YCRZCWFNBZILHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)N=C5C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate](/img/structure/B14118839.png)


![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)

![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)
![4-Phenoxyfuro[3,2-c]pyridine](/img/structure/B14118873.png)







